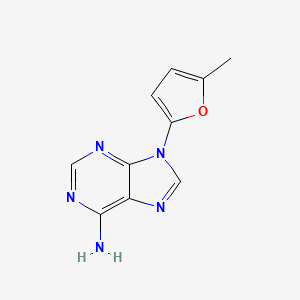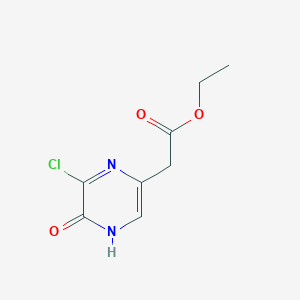
Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate is a chemical compound with the molecular formula C8H9ClN2O3 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate typically involves the reaction of ethyl chlorooxoacetate with 2-amino-5-chloropyrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl chlorooxoacetate: A precursor in the synthesis of the compound.
2-amino-5-chloropyrazine: Another precursor used in the synthesis.
Other pyrazine derivatives: Compounds with similar structures but different functional groups.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
435345-05-4 |
|---|---|
Molekularformel |
C8H9ClN2O3 |
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
ethyl 2-(5-chloro-6-oxo-1H-pyrazin-3-yl)acetate |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-14-6(12)3-5-4-10-8(13)7(9)11-5/h4H,2-3H2,1H3,(H,10,13) |
InChI-Schlüssel |
OCVFRZCHZZMMBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CNC(=O)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


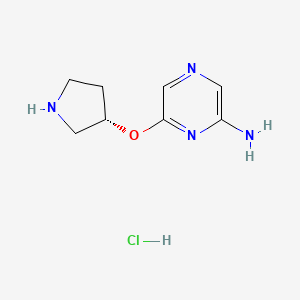
![8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11888861.png)


![N'-[(Z)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide;dihydrochloride](/img/structure/B11888887.png)


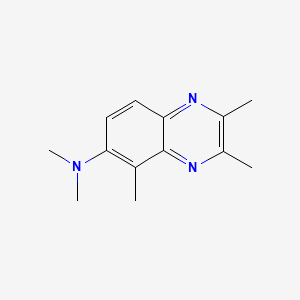

![1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one](/img/structure/B11888914.png)
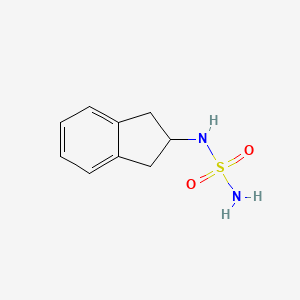
![5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11888922.png)
